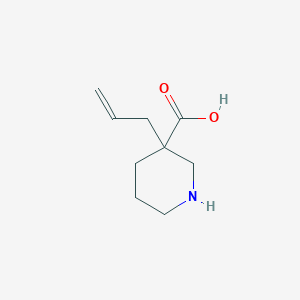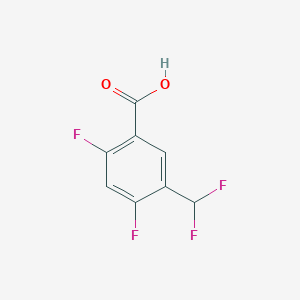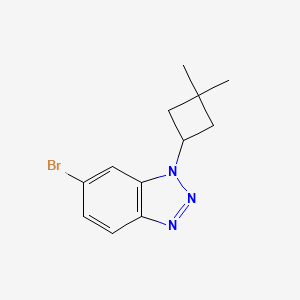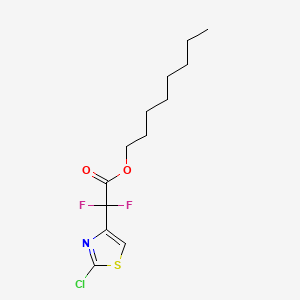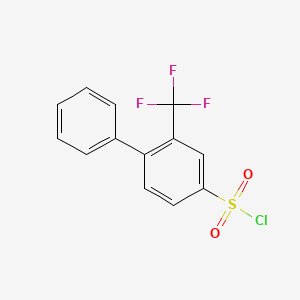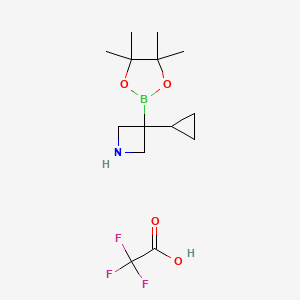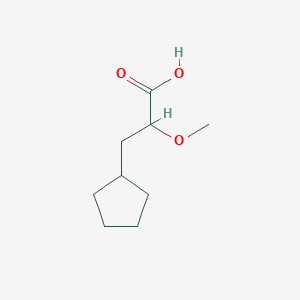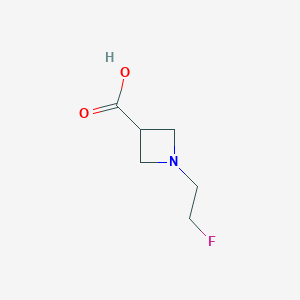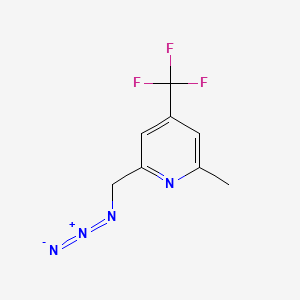
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method involves the reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives can be used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an azidomethyl group.
6-Methyl-4-(trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine: Precursor to the azidomethyl derivative.
Uniqueness
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in cycloaddition reactions. The trifluoromethyl group also enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C8H7F3N4 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7F3N4/c1-5-2-6(8(9,10)11)3-7(14-5)4-13-15-12/h2-3H,4H2,1H3 |
InChI Key |
MXHGDBNSCONPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN=[N+]=[N-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


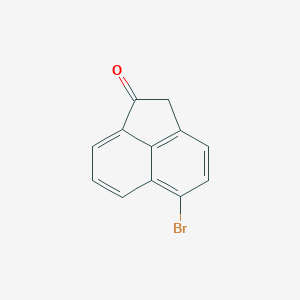
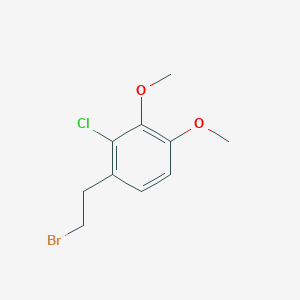
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
